3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803591-49-2
VCID: VC2953035
InChI: InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
SMILES: C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Molecular Formula: C9H15Cl3N2O
Molecular Weight: 273.6 g/mol

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride

CAS No.: 1803591-49-2

Cat. No.: VC2953035

Molecular Formula: C9H15Cl3N2O

Molecular Weight: 273.6 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride - 1803591-49-2

Specification

CAS No. 1803591-49-2
Molecular Formula C9H15Cl3N2O
Molecular Weight 273.6 g/mol
IUPAC Name 2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride
Standard InChI InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
Standard InChI Key KRPXRQSGMADYMX-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Canonical SMILES C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl

Introduction

Chemical Identity and Properties

3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is a chloropyridine derivative characterized by specific chemical identifiers and physical properties. The compound contains a chloropyridine ring system attached to a functionalized propanol backbone, with the addition of two hydrochloride groups.

Chemical Identifiers

The compound is uniquely identified through multiple standardized chemical designation systems, as outlined in Table 1.

Table 1: Chemical Identifiers of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol Dihydrochloride

IdentifierValue
CAS Number1803591-49-2
IUPAC Name2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride
Alternative IUPAC Name3-amino-2-((3-chloropyridin-4-yl)methyl)propan-1-ol dihydrochloride
PubChem Compound ID91647703
Standard InChIInChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H
Standard InChIKeyKRPXRQSGMADYMX-UHFFFAOYSA-N
Canonical SMILESC1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl
Additional IdentifiersDXC59149, AKOS026741114

These identifiers enable precise compound identification in scientific databases and literature searches, facilitating research coordination and data retrieval .

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride are summarized in Table 2, providing essential information for laboratory handling and experimental design.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC9H15Cl3N2O
Molecular Weight273.6 g/mol
Physical FormPowder
Storage TemperatureRoom temperature (RT)
Standard Purity≥95%
SolubilityNot specifically documented, but likely soluble in polar solvents due to ionic character

The compound's molecular structure incorporates a chloropyridine ring system connected to a propanol chain with an amine substituent. The presence of two hydrochloride groups indicates its salt form, which typically enhances stability and solubility in aqueous environments compared to the free base form .

Structural Characteristics and Analysis

Molecular Structure

The molecular architecture of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride features several key structural elements that contribute to its chemical behavior and potential biological interactions.

The compound consists of:

  • A 3-chloropyridine ring system at the 4-position

  • A methylene linker connecting the pyridine to the propanol backbone

  • A primary alcohol group

  • A primary amine functionality

  • Two hydrochloride counterions

This particular arrangement of functional groups creates a molecule with multiple potential interaction sites, including:

  • Basic nitrogen atoms in the pyridine ring and primary amine

  • A hydrogen bond donor/acceptor in the alcohol group

  • A lipophilic chloropyridine moiety

The dihydrochloride salt formation neutralizes the basic centers, which typically improves stability and water solubility compared to the free base form .

Related Structural Analogs

Several structurally related compounds appear in chemical databases and research literature, providing context for understanding potential applications of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride. Notable analogs include:

  • 3-(3-Chloropyridin-4-yl)propan-1-ol (CAS: 1493086-34-2): Lacks the amino group but maintains the chloropyridine-propanol backbone

  • (3R)-3-amino-3-(3-chloro(4-pyridyl))propan-1-ol (CAS: 1213036-58-8): A stereochemically defined variant with a different substitution pattern

These structural relationships suggest potential for shared synthetic pathways or biological activity profiles, although specific comparative data is limited in the available literature.

Synthesis and Preparation

Salt Formation Process

The dihydrochloride salt formation is a critical step in the preparation of this compound. Based on standard procedures for similar compounds, this typically involves:

  • Dissolving the free base in an appropriate solvent (often methanol or tetrahydrofuran)

  • Adding concentrated hydrochloric acid or bubbling HCl gas

  • Precipitation of the dihydrochloride salt

  • Filtration and purification steps

Similar approaches are described for the preparation of (R)-3-aminopiperidine dihydrochloride, which involves "admixing (R)-3-aminopiperidine with concentrated hydrochloric acid" followed by filtration to obtain the dihydrochloride salt .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride is limited in the available literature, standard analytical techniques for characterization would likely include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal characteristic signals for the pyridine ring protons, methylene groups, and protons adjacent to heteroatoms.

  • Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching (primary amine), O-H stretching (alcohol), C-N stretching, and pyridine ring vibrations.

  • Mass Spectrometry: Would typically show a molecular ion peak corresponding to the free base (M-2HCl) and fragmentation patterns characteristic of the chloropyridine moiety.

These analytical profiles would be essential for confirming compound identity and purity in research applications.

Chromatographic Analysis

Chromatographic methods suitable for analysis of this compound would likely include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be appropriate for purity determination.

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring during synthesis, with visualization potentially achieved using UV light or appropriate staining reagents.

These methods represent standard approaches for analysis of similar nitrogen-containing heterocyclic compounds and would be applicable to 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride.

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